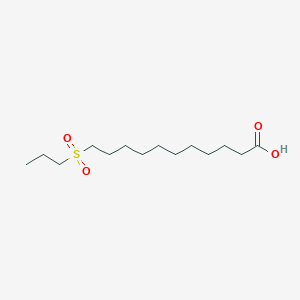

11-Propylsulfonylundecanoic acid

Description

11-Propylsulfonylundecanoic acid is a synthetic carboxylic acid derivative characterized by a linear undecane (11-carbon) backbone with a propylsulfonyl (-SO₂-C₃H₇) substituent. Undecanoic acid derivatives are frequently explored in pharmaceutical and material science research due to their amphiphilic nature and tunable functionalization .

Properties

CAS No. |

5455-17-4 |

|---|---|

Molecular Formula |

C14H28O4S |

Molecular Weight |

292.44 g/mol |

IUPAC Name |

11-propylsulfonylundecanoic acid |

InChI |

InChI=1S/C14H28O4S/c1-2-12-19(17,18)13-10-8-6-4-3-5-7-9-11-14(15)16/h2-13H2,1H3,(H,15,16) |

InChI Key |

YKZLERYRSOTNDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Propylsulfonylundecanoic acid typically involves the sulfonation of undecanoic acid derivatives. One common method is the reaction of undecanoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of 11-Propylsulfonylundecanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: 11-Propylsulfonylundecanoic acid can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, although this reaction is less common.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

11-Propylsulfonylundecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound can be used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and detergents.

Mechanism of Action

The mechanism of action of 11-Propylsulfonylundecanoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also disrupt cell membranes due to its amphiphilic nature, leading to cell lysis or altered membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-propylsulfonylundecanoic acid with structurally related undecanoic acid derivatives, emphasizing substituent effects, physicochemical properties, and regulatory status. Data are synthesized from analogs in the evidence and generalized trends in organic chemistry.

Key Findings:

Substituent Impact: The sulfonyl group in 11-propylsulfonylundecanoic acid increases polarity compared to unmodified undecanoic acid, enhancing solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO). This contrasts with perfluorinated analogs (e.g., PFUnA), which exhibit extreme hydrophobicity and environmental persistence . Phosphono and amino groups introduce ionic or zwitterionic characteristics, enabling applications in catalysis or drug delivery ().

Safety and Regulatory Considerations: Unlike perfluorinated compounds (e.g., PFUnA), 11-propylsulfonylundecanoic acid lacks direct regulatory scrutiny. However, sulfonyl-containing compounds may require evaluation for biodegradability and toxicity due to structural similarities to sulfonamide drugs . Undecanoic acid itself is non-hazardous (), but functionalized derivatives (e.g., phosphono, amino) often require specialized handling due to reactive substituents .

Research Applications: Sulfonyl derivatives are explored for surfactant or prodrug applications, leveraging their amphiphilicity. Phosphono analogs show promise in metal-organic frameworks (MOFs) or as enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.